molecular formula C12H21IN2O B2443609 5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole CAS No. 1856087-72-3

5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole

Cat. No.: B2443609
CAS No.: 1856087-72-3
M. Wt: 336.217
InChI Key: CDMACYFQWSNSMM-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a sec-butoxymethyl group at the 5-position, a butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a pyrazole derivative with sec-butyl bromide, followed by iodination at the 4-position. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The iodination step may involve the use of iodine or iodine monochloride as the iodinating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals. Additionally, the use of green chemistry principles, such as solvent recycling and waste reduction, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the sec-butoxymethyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • 5-(sec-butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole

Uniqueness

5-(sec-butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the sec-butoxymethyl group and the iodine atom at the 4-position makes it a versatile intermediate for various chemical transformations. Its uniqueness lies in its ability to undergo diverse reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-butyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-4-6-7-15-12(11(13)8-14-15)9-16-10(3)5-2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMACYFQWSNSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)I)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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